molecular formula C19H18N2O4 B2451814 7-methoxy-N-(4-(N-methylacetamido)phenyl)benzofuran-2-carboxamide CAS No. 951948-26-8

7-methoxy-N-(4-(N-methylacetamido)phenyl)benzofuran-2-carboxamide

Cat. No. B2451814
CAS RN: 951948-26-8
M. Wt: 338.363
InChI Key: CQZNOMLDPOGCMF-UHFFFAOYSA-N
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Description

This compound is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound is a part of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives .


Synthesis Analysis

The compound is synthesized in moderate to good yields . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has -CH3 substitution at R2 position and -OH substitution at R3 position .


Chemical Reactions Analysis

The compound is part of a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds obtained by microwave-assisted synthesis (MWI) .

Scientific Research Applications

Neuroprotective and Antioxidant Effects

A study investigated the neuroprotective and antioxidant activities of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. These compounds were synthesized and their efficacy was evaluated in primary cultured rat cortical neuronal cells against NMDA-induced excitotoxic neuronal cell damage. Among the synthesized derivatives, specific compounds exhibited significant neuroprotective action, comparable to that of known NMDA antagonists. Additionally, certain derivatives demonstrated the ability to scavenge radicals and inhibit lipid peroxidation in rat brain homogenates, highlighting their potential as antioxidant agents (Cho et al., 2015).

Synthesis of Benzodifuranyl and Heterocyclic Compounds

Another research focused on the synthesis of various novel heterocyclic compounds derived from visnagenone and khellinone, which are structurally related to benzofuran carboxamides. These compounds were evaluated for their anti-inflammatory and analgesic activities. The study found that certain synthesized compounds exhibited high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with notable analgesic and anti-inflammatory effects. This suggests the potential of benzofuran derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Anticholinesterase Activity

Research into novel anticholinesterases based on furobenzofuran and methanobenzodioxepine skeletons included compounds that demonstrated potent inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The structure-activity relationships of these compounds indicated specific substituent effects critical for their enzyme inhibitory activities. Such compounds could serve as potential leads for the development of new treatments for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Luo et al., 2005).

Future Directions

The compound with -CH3 substitution at R2 and -OH substitution at R3 positions of the benzofuran moiety might serve as the lead exhibiting potent anti-excitotoxic, ROS scavenging, and antioxidant activities . Further synthesis and evaluation will be necessary to confirm this possibility .

Biochemical Analysis

Biochemical Properties

Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran derivative .

Cellular Effects

Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives can exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Benzofuran derivatives can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Benzofuran derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12(22)21(2)15-9-7-14(8-10-15)20-19(23)17-11-13-5-4-6-16(24-3)18(13)25-17/h4-11H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZNOMLDPOGCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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